molecular formula C11H19ClN2O2 B1393713 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1255147-56-8

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1393713
CAS RN: 1255147-56-8
M. Wt: 246.73 g/mol
InChI Key: JFUPTSPWUBPIBH-UHFFFAOYSA-N
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Description

“4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C9H15ClN2O2 . It has a molecular weight of 218.68 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15ClN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” is a liquid at room temperature . It has a molecular weight of 218.68 .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is involved in various chemical reactions and synthesis processes. For example, it reacts with substituted hydrazines in different solvents to form regioisomeric pyrazoles, as demonstrated in the study by Mikhed’kina et al. (2009). This indicates its utility in creating diverse chemical structures through selective formation processes (Mikhed’kina et al., 2009). Additionally, Gardiner et al. (2003) developed a general two-step method for the synthesis of 4-(alkyl)pyrazoles, involving this compound, highlighting its role in facilitating complex chemical syntheses (Gardiner et al., 2003).

Structural Analysis and Properties

The structural properties of similar pyrazole derivatives have been extensively studied. Meskini et al. (2011) analyzed the structure of a related β-amino dicarbonyl compound, providing insights into the molecular arrangement and interactions within such compounds (Meskini et al., 2011). Moreover, the annular tautomerism of NH-pyrazoles has been determined through X-ray crystallography and NMR spectroscopy, as reported by Cornago et al. (2009), offering a deeper understanding of the structural dynamics of pyrazole compounds (Cornago et al., 2009).

Antioxidant Activity and Biological Applications

The antioxidant potential of pyrazole derivative compounds has been evaluated in various studies. Oliveira et al. (2020) investigated the antioxidant activity of pyrazol derivatives in brain tissue, demonstrating their potential in biomedical applications (Oliveira et al., 2020). Furthermore, compounds related to 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole have been synthesized and tested for their in vitro antioxidant activities, as detailed in the research by Karrouchi et al. (2019), underscoring the relevance of these compounds in antioxidant research (Karrouchi et al., 2019).

Polymerization and Material Science Applications

Pyrazole-based compounds are also used in material science and polymerization processes. Gardiner et al. (2017) reported on pyrazole-based dithiocarbamates as effective agents in radical polymerization, suggesting potential applications in creating polymers with controlled properties (Gardiner et al., 2017).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUPTSPWUBPIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=C(C(=N1)C)Cl)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196066
Record name 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255147-56-8
Record name 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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